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For Immediate Release

[City, State] – December 7, 2025 – New preclinical data highlights the potential of FF-10101, an

irreversible, covalent FLT3 inhibitor, to overcome resistance to the widely used FLT3 inhibitor,

gilteritinib, in acute myeloid leukemia (AML). Studies show FF-10101 maintains potent activity

against FLT3 mutations that confer resistance to gilteritinib, offering a promising therapeutic

strategy for patients with relapsed or refractory FLT3-mutated AML.

Gilteritinib, a potent type I FLT3 inhibitor, has significantly improved outcomes for AML patients

with FLT3 mutations.[1][2] However, the development of resistance, often through secondary

mutations in the FLT3 kinase domain or activation of downstream signaling pathways, remains

a significant clinical challenge.[1][3][4] The novel agent FF-10101, which irreversibly binds to a

specific cysteine residue (C695) in the FLT3 kinase domain, has demonstrated efficacy against

various gilteritinib-resistant mutations in preclinical studies.[5][6][7]

Comparative In Vitro Efficacy
In vitro studies utilizing Ba/F3 cells, a common model for studying kinase inhibitor efficacy,

have demonstrated FF-10101's superior activity against the clinically relevant gilteritinib-

resistant "gatekeeper" mutation, F691L. While the F691L mutation leads to a significant

increase in resistance to gilteritinib, its impact on FF-10101's inhibitory activity is notably less

pronounced.[5][8]
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Cell Line / Mutation Inhibitor Mean IC50 (nM)
Fold Increase in
Resistance vs.
FLT3-ITD

Ba/F3-ITD FF-10101 1.5 -

Gilteritinib 2.5 -

Ba/F3-ITD/F691L FF-10101 12 ~8-fold[5][8]

Gilteritinib 35 ~14-fold[5][8]

Ba/F3-ITD/D698N FF-10101 Sensitive -

Gilteritinib Resistant 17-fold[5]

Data compiled from published in vitro studies.[5][8] IC50 values represent the concentration of

the drug required to inhibit cell growth by 50%.

Clinical Evidence in Refractory AML
Preliminary data from a Phase 1 clinical trial (NCT03194685) of FF-10101 in patients with

relapsed or refractory AML has shown clinical activity, including in patients who had previously

progressed on gilteritinib.[9] In this study, which enrolled a heavily pre-treated population, FF-
10101 demonstrated an overall response rate, including partial responses, of 12.5% among 40

response-evaluable participants.[9]

Mechanism of Action and Resistance
Gilteritinib functions as a reversible type I inhibitor, binding to the ATP-binding pocket of the

FLT3 kinase in its active conformation.[10] Resistance can emerge through various

mechanisms, including the F691L gatekeeper mutation, which sterically hinders drug binding,

and activation of downstream signaling pathways like the RAS/MAPK pathway, which bypasses

the need for FLT3 signaling.[1][2][3]

FF-10101, in contrast, is a covalent inhibitor that forms an irreversible bond with cysteine 695

(C695) within the FLT3 kinase domain.[5][6] This distinct mechanism of action allows it to

maintain activity against mutations that affect the binding of reversible inhibitors. However,

mutations at the C695 residue itself can confer resistance to FF-10101.[5][7]
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Figure 1. FLT3 signaling pathway and mechanisms of inhibitor action and resistance.
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Experimental Protocols
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) of FF-10101 and gilteritinib, a cell

viability assay is performed on AML cell lines (e.g., MOLM-13, MV4-11) or Ba/F3 cells

engineered to express specific FLT3 mutations.

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine

serum and antibiotics at 37°C in a 5% CO2 incubator.

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells

per well.

Drug Treatment: A serial dilution of FF-10101 and gilteritinib is prepared and added to the

wells. A vehicle control (DMSO) is also included.

Incubation: The plates are incubated for 72 hours.

Viability Assessment: A reagent such as MTS or MTT is added to each well, and the

absorbance is measured after a 2-4 hour incubation period.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and

IC50 values are determined using dose-response curve fitting software.[11]

Apoptosis Assay
To confirm that the observed decrease in cell viability is due to programmed cell death, an

apoptosis assay using Annexin V and propidium iodide (PI) staining is conducted.

Cell Treatment: Cells are treated with FF-10101, gilteritinib, or a vehicle control at

concentrations around their respective IC50 values for 24-48 hours.

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended

in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then

incubated in the dark.[12][13][14]
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Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate

between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Setup
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Data Acquisition & Analysis
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Figure 2. General experimental workflow for comparing FLT3 inhibitors in vitro.

Conclusion
The available preclinical and early clinical data suggest that FF-10101 has a promising efficacy

profile, particularly in the context of gilteritinib resistance. Its unique covalent binding

mechanism allows it to overcome resistance mediated by certain FLT3 kinase domain

mutations. Further clinical investigation is warranted to fully elucidate the therapeutic potential

of FF-10101 in patients with relapsed or refractory FLT3-mutated AML who have progressed on

other FLT3 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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